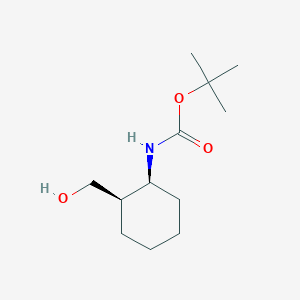

cis-(2-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFBETUUQRMWRY-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301138352 | |

| Record name | Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301138352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179686-77-2 | |

| Record name | Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179686-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301138352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

cis-(2-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- CAS Number : 561307-54-8

The compound features a hydroxymethyl group attached to a cyclohexyl ring, contributing to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydroxymethyl group and the carbamate functionality allow for:

- Hydrogen Bonding : Facilitating interactions with proteins and enzymes.

- Electrostatic Interactions : Modulating the activity of target molecules, which can lead to various biological effects such as enzyme inhibition or activation.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating possible applications in treating infections.

Case Studies

-

Antitumor Activity Study :

- A study conducted on a series of carbamate derivatives, including this compound, demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through mitochondrial pathways.

-

Antimicrobial Efficacy :

- In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting it could serve as a lead compound for antibiotic development.

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Starting Materials : Cyclohexanol derivatives and tert-butyl chloroformate.

- Reaction Conditions : The reaction is carried out under basic conditions (e.g., using triethylamine) in an organic solvent like dichloromethane.

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Carbamate Formation | Base catalyzed reaction with chloroformate |

| 2 | Purification | Column chromatography |

Comparison with Similar Compounds

Comparative studies with similar compounds such as trans-(2-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester indicate that the cis isomer exhibits enhanced biological activity due to its stereochemical configuration. This difference influences binding affinity and selectivity towards biological targets.

Scientific Research Applications

Medicinal Chemistry

cis-(2-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively.

- Case Study : Research has shown that derivatives of this compound can act as agonists for specific receptors, influencing pathways related to cardiovascular health. For instance, similar carbamate compounds have been tested for their efficacy in preventing right ventricular hypertrophy in animal models .

Organic Synthesis

This compound serves as an essential building block in organic synthesis, particularly in the formation of more complex molecules.

- Synthesis Pathways :

Material Science

In material science, this compound can be utilized in the development of polymers and other materials due to its favorable chemical properties.

- Applications : Its ability to form stable bonds makes it suitable for creating coatings and adhesives that require durability and resistance to environmental factors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three closely related analogs (Table 1), all sharing the tert-butyl carbamate backbone but differing in substituent positions and functional groups.

| Compound Name | CAS Number | Substituent Position/Group | Purity | Key Structural Features |

|---|---|---|---|---|

| cis-(2-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester | 213672-64-1 | 2-hydroxymethyl on cyclohexane | 98% | Hydroxymethyl at C2; tert-butyl carbamate at C1 |

| cis-(4-Hydroxycyclohexyl)methylcarbamic acid tert-butyl ester | 561307-54-8 | 4-hydroxy on cyclohexane | 95% | Hydroxyl group at C4; methyl linkage to carbamate |

| cis-(6-Hydroxymethyl-cyclohex-3-enyl)-carbamic acid tert-butyl ester | 539823-26-2 | 6-hydroxymethyl on cyclohex-3-ene | 95% | Unsaturated ring (cyclohexene); hydroxymethyl at C6 |

| tert-Butyl cis-4-(3-hydroxypropyl)cyclohexylcarbamate | 1212377-95-1 | 4-(3-hydroxypropyl) on cyclohexane | N/A | Longer alkyl chain (3-hydroxypropyl) at C4 |

Table 1 : Structural comparison of this compound with analogs .

Impact of Structural Variations on Properties

Steric and Electronic Effects

- In contrast, the 6-hydroxymethyl analog (CAS 539823-26-2) has a more flexible substituent due to the unsaturated cyclohexene ring .

- Hydroxy vs. Hydroxymethyl : The 4-hydroxy analog (CAS 561307-54-8) lacks the hydroxymethyl’s additional methylene spacer, reducing its ability to participate in hydrogen-bonding networks compared to the target compound .

Solubility and Stability

- Hydrophilicity : The 3-hydroxypropyl substituent in CAS 1212377-95-1 increases hydrophilicity due to the extended alkyl chain, enhancing aqueous solubility relative to the hydroxymethyl-containing compounds .

- Purity : The target compound’s higher purity (98% vs. 95% in analogs) suggests optimized synthesis protocols, critical for applications requiring minimal impurities (e.g., pharmaceutical intermediates) .

Q & A

Q. How to address discrepancies in reported biological activity across studies?

- Resolution : Standardize assay conditions (e.g., cell lines, buffer pH) and validate purity via orthogonal methods (NMR, LC-MS). Meta-analyses of structure-activity relationships (SAR) for tert-butyl carbamates suggest substituent effects on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.